Methyl 4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a synthetic small molecule characterized by a piperidine core substituted with a sulfonyl-linked benzoate ester and a 1,2,4-oxadiazole moiety. The oxadiazole ring is functionalized with a cyclopropyl group at the 3-position, while the sulfonyl group bridges the piperidine nitrogen to the 4-position of the methyl benzoate.
Properties
IUPAC Name |
methyl 4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-19(23)15-6-8-16(9-7-15)28(24,25)22-10-2-3-13(12-22)11-17-20-18(21-27-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFHTLRLAMGCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds interact with various targets in these microorganisms, disrupting their normal functions and leading to their elimination.
Mode of Action
1,2,4-oxadiazoles, which are part of the compound’s structure, are known to possess hydrogen bond acceptor properties. This property, owing to the electronegativities of nitrogen and oxygen, allows these compounds to interact with their targets in a specific manner.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the targeted microorganisms.
Biological Activity
Methyl 4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a compound that exhibits significant biological activity, particularly due to its structural components, which include a 1,2,4-oxadiazole ring and a piperidine moiety. This article explores the biological activities associated with this compound, supported by relevant data tables and research findings.
Overview of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that derivatives of the 1,2,4-oxadiazole scaffold possess a broad spectrum of activities including:
- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated antibacterial, antifungal, and antiviral properties.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives.
- Neuroprotective Properties : Certain derivatives have shown promise in neuroprotection, potentially beneficial for neurodegenerative diseases.
The mechanisms through which this compound exerts its effects include:
- Receptor Modulation : It acts as a selective partial agonist at muscarinic receptors (specifically M1), which are implicated in cognitive functions and memory.
- Enzyme Inhibition : The sulfonamide group may contribute to enzyme inhibitory activities against targets such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment strategies.
- Cell Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cellular metabolism.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of oxadiazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacterial strains. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 µg/mL |
| Compound B | E. coli | 0.5 µg/mL |
| Compound C | Pseudomonas aeruginosa | 1 µg/mL |
These results indicate that the presence of the oxadiazole ring enhances antimicrobial properties significantly compared to traditional antibiotics .
Neuroprotective Effects
Research has also demonstrated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. In vitro studies showed that these compounds reduced cell death in neuronal cultures exposed to oxidative agents. The protective mechanism is believed to involve modulation of signaling pathways related to apoptosis and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with piperidine-containing derivatives bearing 1,2,4-oxadiazole and sulfonyl groups. A notable analog is Piperidine, 4-[(1R)-3-[3-fluoro-4-(Methylsulfonyl)phenoxy]-1-Methylpropyl]-1-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]- (CAS: 1037779-47-7) . Key differences include:
- Oxadiazole Substituent : The target compound features a 3-cyclopropyl group, whereas the analog substitutes a 3-isopropyl group. Cyclopropyl’s smaller size and rigidity may enhance binding specificity in hydrophobic pockets.
- Piperidine Substitution : The target’s substituent is at the 3-position of piperidine, while the analog’s is at the 4-position , altering conformational flexibility and spatial interactions.
Substituent Effects on Physicochemical Properties
Bioactivity Hypotheses
- Target Compound : The benzoate ester may improve membrane permeability, favoring central nervous system (CNS) penetration. The cyclopropyl group could enhance target selectivity in enzymes like cyclooxygenase or proteases.
Research Findings and Limitations
- Structural Insights : Crystallographic data (via SHELX ) for such compounds are critical but underreported. The analog’s (R)-stereochemistry highlights the importance of chirality in bioactivity, a factor unexplored for the target compound.
- Experimental Gaps : Direct comparative data on binding affinities, metabolic stability, or toxicity are absent. Computational models (e.g., QSAR) could predict differences in ADMET profiles.
- Synthetic Challenges : The cyclopropyl group in the target compound may complicate synthesis compared to isopropyl analogs, impacting scalability.
Preparation Methods
Esterification of 4-Sulfobenzoic Acid
Methyl 4-sulfobenzoate is prepared via esterification of 4-sulfobenzoic acid with methanol under acidic conditions. A method adapted from US20070149802A1 involves:
Chlorosulfonation
The ester undergoes chlorosulfonation using PCl₅ or SOCl₂:
- Reacting methyl 4-sulfobenzoate with PCl₅ (1.2 equiv) in dry dichloromethane at 0°C.
- Stirring for 2 hours, followed by quenching with ice water.
- Isolating methyl 4-(chlorosulfonyl)benzoate via fractional distillation (75–80% yield).
Synthesis of 3-((3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Methyl)Piperidine
Piperidine Functionalization
Sulfonamide Coupling
The final step involves nucleophilic substitution between methyl 4-(chlorosulfonyl)benzoate and 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine:
- Dissolving the piperidine derivative (1.0 equiv) in anhydrous DMF.
- Adding methyl 4-(chlorosulfonyl)benzoate (1.2 equiv) and DIEA (3.0 equiv) at 0°C.
- Stirring at room temperature for 12 hours.
- Purifying via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the target compound (65–70% yield).
Alternative Synthetic Routes
Reductive Amination Approach
Solid-Phase Synthesis
Immobilizing the piperidine-oxadiazole scaffold on Wang resin enables stepwise sulfonylation and esterification, though yields remain suboptimal (50–55%).
Optimization Challenges and Solutions
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate?
The synthesis typically involves sequential functionalization of the piperidine, oxadiazole, and sulfonyl-benzoate moieties. Key steps include:
- Oxadiazole ring formation : Cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Piperidine coupling : Alkylation of the piperidine nitrogen with a bromomethyl-oxadiazole intermediate, requiring precise pH control (pH 7–8) and anhydrous conditions .
- Sulfonation and esterification : Reaction of the piperidine intermediate with 4-(chlorosulfonyl)benzoic acid, followed by methyl esterification using methanol/HCl .
Optimization : Temperature control (60–80°C for sulfonation) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for >90% yield .
Basic: Which analytical methods are most reliable for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the piperidine C–H environment (δ 2.5–3.5 ppm) and oxadiazole ring protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (CCDC depository, e.g., CCDC-1441403) .
- TLC Monitoring : Use silica plates with UV visualization to track reaction progress .
Basic: What safety protocols are recommended during handling?
- PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact (irritation reported in analogs) .
- Ventilation : Use fume hoods due to potential respiratory irritation from sulfonyl groups .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if needed .
- Skin Contact : Wash with soap/water for 15 minutes .
- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
- Oxadiazole Modifications : Replace cyclopropyl with phenyl or methyl groups to assess steric/electronic effects on bioactivity .
- Piperidine Substitutions : Introduce bulkier substituents (e.g., 4-methylpiperazine) to evaluate receptor binding affinity .
- Sulfonyl Group : Compare sulfonyl with sulfonamide or carbonyl linkages to modulate solubility and membrane permeability .
Method : Synthesize analogs, test in vitro (e.g., enzyme inhibition assays), and correlate with computational docking studies .
Advanced: What computational approaches predict the compound’s reactivity and stability?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess HOMO-LUMO gaps and electrostatic potential surfaces .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict aggregation tendencies .
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking of benzoyl groups) using Mercury software .
Advanced: How can researchers resolve contradictions in biological activity data?
- Dose-Response Curves : Repeat assays with varying concentrations (n ≥ 3) to distinguish true activity from assay noise .
- Metabolic Stability Tests : Use liver microsomes to rule out false negatives due to rapid degradation .
- Cross-Species Validation : Test in multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies : Measure IC₅₀ and Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics (ΔH, ΔS) .
- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala scanning) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
